Cas no 1805511-79-8 (2,5-Bis(trifluoromethyl)-4-ethylbenzylamine)
2,5-Bis(trifluoromethyl)-4-ethylbenzylamine Chemical and Physical Properties
Names and Identifiers
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- 2,5-Bis(trifluoromethyl)-4-ethylbenzylamine
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- Inchi: 1S/C11H11F6N/c1-2-6-3-9(11(15,16)17)7(5-18)4-8(6)10(12,13)14/h3-4H,2,5,18H2,1H3
- InChI Key: ZYPPYWOJNZETCW-UHFFFAOYSA-N
- SMILES: FC(C1C=C(CN)C(C(F)(F)F)=CC=1CC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 272
- XLogP3: 3.3
- Topological Polar Surface Area: 26
2,5-Bis(trifluoromethyl)-4-ethylbenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010000284-1g |
2,5-Bis(trifluoromethyl)-4-ethylbenzylamine |
1805511-79-8 | 97% | 1g |
1,549.60 USD | 2021-07-06 |
2,5-Bis(trifluoromethyl)-4-ethylbenzylamine Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 2,5-Bis(trifluoromethyl)-4-ethylbenzylamine
Introduction to 2,5-Bis(trifluoromethyl)-4-ethylbenzylamine (CAS No. 1805511-79-8) in Modern Chemical Research
2,5-Bis(trifluoromethyl)-4-ethylbenzylamine (CAS No. 1805511-79-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound, characterized by its dual substitution with trifluoromethyl groups at the 2- and 5-positions of the benzylamine core and an ethyl group at the 4-position, exhibits distinct chemical reactivity and potential biological activity. The presence of multiple fluorine atoms introduces electron-withdrawing effects, which can modulate the compound's solubility, stability, and interaction with biological targets.
The trifluoromethyl group is a well-documented pharmacophore in drug discovery, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological receptors. In the context of 2,5-Bis(trifluoromethyl)-4-ethylbenzylamine, these substituents contribute to a high degree of electronic modulation, making it a promising candidate for further exploration in medicinal chemistry. Recent studies have highlighted the utility of such compounds in developing novel therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
One of the most compelling aspects of 2,5-Bis(trifluoromethyl)-4-ethylbenzylamine is its potential as a precursor in synthesizing more complex molecules. The benzylamine core provides a versatile scaffold for further functionalization, allowing chemists to explore diverse chemical transformations. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, expanding the compound's pharmacological profile. Additionally, the ethyl substituent at the 4-position offers opportunities for further derivatization, enabling the creation of analogs with tailored properties.
In the realm of agrochemicals, 2,5-Bis(trifluoromethyl)-4-ethylbenzylamine has shown promise as a lead compound for developing novel pesticides and herbicides. The electron-withdrawing nature of the trifluoromethyl groups enhances the compound's interaction with biological targets in pests, while the ethyl group contributes to its overall bioavailability. Preliminary studies suggest that derivatives of this compound may exhibit potent activity against resistant strains of weeds and insects, offering a new strategy for sustainable agriculture.
The synthesis of 2,5-Bis(trifluoromethyl)-4-ethylbenzylamine involves multi-step organic reactions that require precise control over reaction conditions. Typically, it begins with the bromination of a suitable benzene derivative followed by nucleophilic substitution with ethylamine. The introduction of trifluoromethyl groups is often achieved through metal-catalyzed trifluoromethylation reactions using reagents such as trifluoromethanesulfonic acid or copper(I) triflate. These synthetic pathways highlight the compound's complexity and the expertise required to produce it in high purity.
From a computational chemistry perspective, 2,5-Bis(trifluoromethyl)-4-ethylbenzylamine has been extensively studied to understand its molecular interactions and potential binding modes with biological targets. Molecular docking simulations have revealed that this compound can effectively bind to enzymes and receptors involved in disease pathways. For example, studies have suggested that it may interact with kinases and proteases relevant to cancer progression. These findings underscore its potential as a starting point for designing inhibitors with therapeutic applications.
The pharmacokinetic properties of 2,5-Bis(trifluoromethyl)-4-ethylbenzylamine are also of considerable interest. Due to its lipophilic nature influenced by the trifluoromethyl groups and ethyl substituent, it is expected to have good oral bioavailability. However, further investigation into its metabolic stability and excretion pathways is necessary to optimize its pharmacokinetic profile. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its degradation products and metabolic intermediates.
In conclusion, 2,5-Bis(trifluoromethyl)-4-ethylbenzylamine (CAS No. 1805511-79-8) represents a significant advancement in chemical research with potential applications across multiple industries. Its unique structural features make it a valuable tool for drug discovery and agrochemical development. As research continues to uncover new synthetic methods and pharmacological insights, 2,5-Bis(trifluoromethyl)-4-ethylbenzylamine is poised to play an increasingly important role in shaping future therapeutic strategies.
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